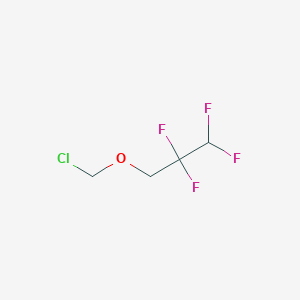
Chloromethyl 2,2,3,3-tetrafluoropropyl ether
説明
Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a chemical compound with the molecular formula C4H5ClF4O . It is related to 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE), a high-purity, battery-grade fluorinated ether commonly used as an electrolyte solvent in lithium-ion batteries .
Physical And Chemical Properties Analysis
Chloromethyl 2,2,3,3-tetrafluoropropyl ether has a molecular weight of 180.53 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the available sources.科学的研究の応用
1. Interface Stabilization of High-Voltage Li-rich Mn-based Layered Cathode Materials
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (TFEPE) is used as a non-aqueous electrolyte solvent to improve the cycling performance of high-voltage Li-rich Mn-based layered cathode materials .
- Methods of Application: TFEPE was added to 1.2 mol·L−1 LiPF6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes. The effects of TFEPE on the electrochemical performance of the cathode material at 0.1C and 1.0C rates were investigated .
- Results: TFEPE was preferentially oxidized and produced inorganic compounds (MeF and Li2CO3) on the surface of the cathode material, which effectively inhibited the side reactions between the cathode material and the electrolyte. This improved the cycling performance of the cathode material .
2. Chloromethylation of Aromatic Compounds
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in the chloromethylation of aromatic compounds, which are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application: Aromatic compounds were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives .
- Results: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions was found to be an effective method .
3. High Voltage Electrolyte Solvent for 5-V Li2CoPO4F Cathode
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .
- Methods of Application: F-EPE was added to 1 M LiPF6 DMC at different concentrations to synthesize a series of electrolytes. The effects of F-EPE on the electrochemical performance of the cathode material were investigated .
- Results: F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode. The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
4. Graphite-based Negative Electrodes
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) is used in graphite-based negative electrodes .
- Methods of Application: The properties of the lithiated graphite electrode are similar to those of the Li metal, which suggests that the TTE-containing electrolyte is suitable for use in graphite-based negative electrodes .
- Results: The TTE-containing electrolyte is suitable for use in graphite-based negative electrodes .
5. Nonflammable Electrolyte for Li4Ti5O12/LiNi0.5Mn1.5O4 Cells
- Summary of Application: A combination of trimethyl phosphate (TMP) and a fluorinated ether of 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (FEPE) is designed to formulate nonflammable electrolytes .
- Methods of Application: The reformulated electrolytes of 1 mol/L LiPF6/TMP + FEPE (9:1, 8:2 and 7:3, w/w) are totally nonflammable .
- Results: The FEPE solvent has higher oxidative stability and the FEPE-containing electrolytes have better separator wettability than the pure TMP electrolyte (1 mol/L LiPF6/TMP). This enhances the electrochemical stability of the electrolyte on high-voltage cathode LiNi0.5Mn1.5O4 .
6. Chloromethylation of Aromatic Compounds
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in the chloromethylation of aromatic compounds .
- Methods of Application: Aromatic compounds were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives .
- Results: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions was found to be an effective method .
特性
IUPAC Name |
3-(chloromethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPQZFXLWNFEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023050 | |
| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2,2,3,3-tetrafluoropropyl ether | |
CAS RN |
848337-76-8 | |
| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



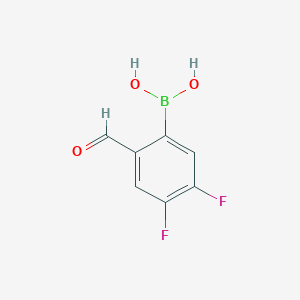

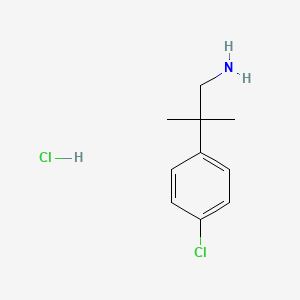
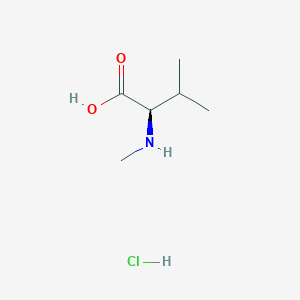
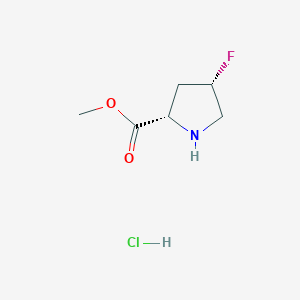
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
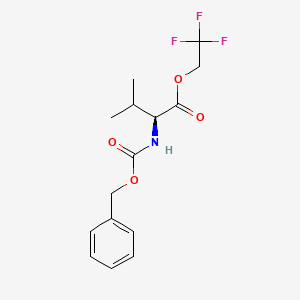

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)


![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)
